cis-3-Hexenyl isobutyrate
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Overview
Description
cis-3-Hexenyl isobutyrate: is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . It is an ester formed from the reaction between cis-3-hexenol and isobutyric acid. This compound is known for its fruity, green, and apple-like odor, making it a valuable ingredient in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-3-Hexenyl isobutyrate can be synthesized through the esterification of cis-3-hexenol with isobutyric acid under azeotropic conditions. The reaction typically involves heating the reactants in the presence of an acid catalyst such as sulfuric acid . The reaction proceeds as follows:
cis-3-Hexenol+Isobutyric acid→cis-3-Hexenyl isobutyrate+Water
Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large-scale reactors with precise control over temperature and pressure to optimize yield and purity. The use of continuous flow reactors and advanced distillation techniques ensures efficient separation and purification of the product .
Chemical Reactions Analysis
Types of Reactions: cis-3-Hexenyl isobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed.
Major Products:
Oxidation: Formation of cis-3-hexenal or cis-3-hexenoic acid.
Reduction: Formation of cis-3-hexenol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
cis-3-Hexenyl isobutyrate has diverse applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in plant-insect interactions due to its presence in plant volatiles.
Medicine: Explored for its potential antimicrobial and antioxidant properties.
Industry: Widely used in the flavor and fragrance industry to impart fruity and green notes to products.
Mechanism of Action
The mechanism of action of cis-3-hexenyl isobutyrate involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic odor. In biological systems, it may interact with enzymes and receptors involved in oxidative stress and microbial inhibition .
Comparison with Similar Compounds
- cis-3-Hexenyl acetate
- cis-3-Hexenyl butyrate
- cis-3-Hexenyl formate
- cis-3-Hexenyl propionate
Comparison: cis-3-Hexenyl isobutyrate is unique due to its specific ester group, which imparts a distinct fruity and green odor compared to other similar compounds. While cis-3-hexenyl acetate has a more pronounced green note, this compound offers a balanced fruity and green aroma, making it versatile in various applications .
Properties
CAS No. |
57859-47-9 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
hex-3-enyl 2-methylpropanoate |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-7-8-12-10(11)9(2)3/h5-6,9H,4,7-8H2,1-3H3 |
InChI Key |
OSMAJVWUIUORGC-UHFFFAOYSA-N |
SMILES |
CCC=CCCOC(=O)C(C)C |
Isomeric SMILES |
CC/C=C\CCOC(=O)C(C)C |
Canonical SMILES |
CCC=CCCOC(=O)C(C)C |
boiling_point |
80.00 °C. @ 30.00 mm Hg |
density |
0.882-0.885 |
physical_description |
Colourless liquid; fruity, nutty aroma |
solubility |
insoluble in water; soluble in fats soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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